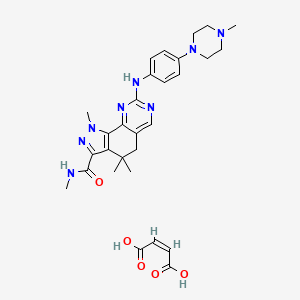
Milciclib maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milciclib maleate is a potent, small molecule inhibitor of multiple cyclin-dependent kinases, tropomycin receptor kinases, and Src family kinases. It is primarily investigated for its potential in controlling cell growth and malignant progression of cancer . This compound has demonstrated safety and tolerability in clinical trials involving patients with advanced solid cancers .
Preparation Methods
The synthesis of milciclib maleate involves multiple steps, including the formation of the core structure and subsequent functionalization. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature control .
Chemical Reactions Analysis
Milciclib maleate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Milciclib maleate is extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study kinase inhibition and its effects on cellular processes.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Primarily researched for its potential in treating cancers, including non-small cell lung cancer and hepatocellular carcinoma
Mechanism of Action
Milciclib maleate exerts its effects by inhibiting cyclin-dependent kinases, tropomycin receptor kinases, and Src family kinases. These kinases play crucial roles in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include cyclin-dependent kinase 1, cyclin-dependent kinase 2, and cyclin-dependent kinase 4 .
Comparison with Similar Compounds
Milciclib maleate is compared with other cyclin-dependent kinase inhibitors such as palbociclib, ribociclib, and abemaciclib. While all these compounds target cyclin-dependent kinases, this compound is unique in its ability to inhibit multiple kinases, including tropomycin receptor kinases and Src family kinases . This broad spectrum of activity makes it a promising candidate for treating various cancers .
Similar compounds include:
- Palbociclib
- Ribociclib
- Abemaciclib
These compounds share similar mechanisms of action but differ in their kinase selectivity and clinical applications .
Properties
CAS No. |
1253645-38-3 |
|---|---|
Molecular Formula |
C29H36N8O5 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
DGVCEXQFNYYRQI-BTJKTKAUSA-N |
Isomeric SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


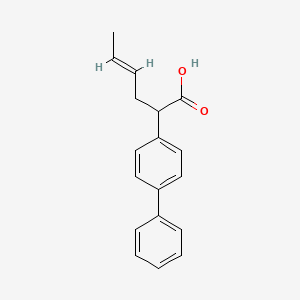


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)
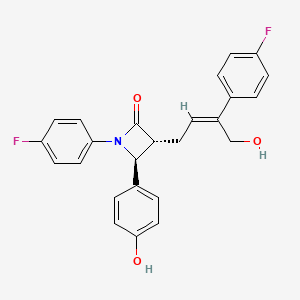
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
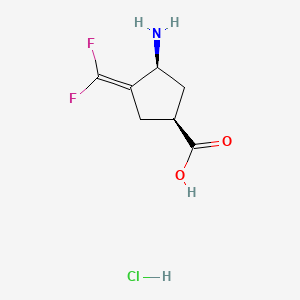
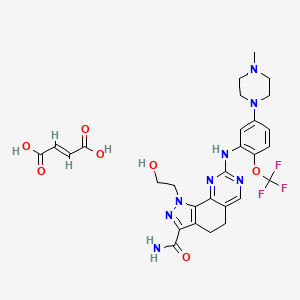
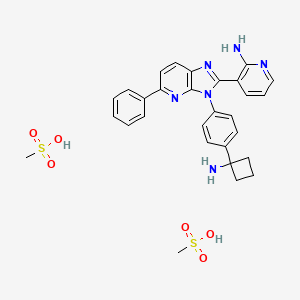
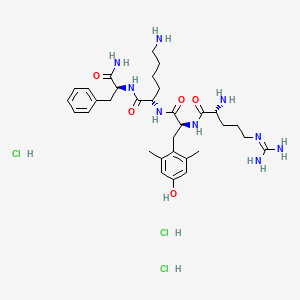
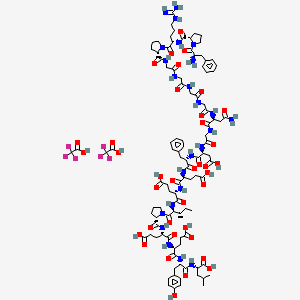
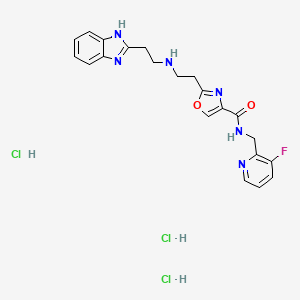

![Sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetic acid](/img/structure/B10860115.png)
